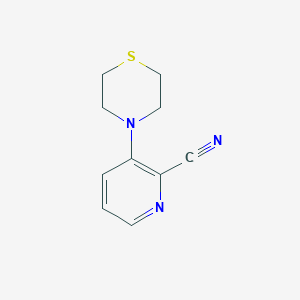

3-(Thiomorpholin-4-yl)pyridine-2-carbonitrile

CAS No.:

Cat. No.: VC13491196

Molecular Formula: C10H11N3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3S |

|---|---|

| Molecular Weight | 205.28 g/mol |

| IUPAC Name | 3-thiomorpholin-4-ylpyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C10H11N3S/c11-8-9-10(2-1-3-12-9)13-4-6-14-7-5-13/h1-3H,4-7H2 |

| Standard InChI Key | VDNGEGPRUHHAGC-UHFFFAOYSA-N |

| SMILES | C1CSCCN1C2=C(N=CC=C2)C#N |

| Canonical SMILES | C1CSCCN1C2=C(N=CC=C2)C#N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(thiomorpholin-4-yl)pyridine-2-carbonitrile is C₁₀H₁₁N₃S, with a molecular weight of 205.28 g/mol. The thiomorpholine group (C₄H₈NS) introduces a six-membered ring containing one sulfur and one nitrogen atom, which confers unique electronic and steric properties to the molecule. The pyridine ring’s electron-withdrawing nitrile group at position 2 enhances the compound’s polarity, influencing its solubility and reactivity .

Structural Characterization

Key spectral data for analogous compounds provide insights into the expected properties of 3-(thiomorpholin-4-yl)pyridine-2-carbonitrile:

-

Infrared (IR) Spectroscopy: The nitrile group typically exhibits a strong absorption band near 2,200–2,260 cm⁻¹, while the thiomorpholine’s C–S and C–N stretches appear in the 600–800 cm⁻¹ and 1,000–1,200 cm⁻¹ regions, respectively .

-

Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum, protons on the thiomorpholine ring resonate as multiplets between δ 2.50–3.50 ppm, whereas pyridine protons appear downfield due to aromatic deshielding .

A comparative analysis of related structures, such as 6-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-2-carbonitrile (PubChem CID: 72706839), reveals that sulfur substitution in thiomorpholine increases lipophilicity compared to oxygen-containing morpholine derivatives .

Synthetic Methodologies

The synthesis of 3-(thiomorpholin-4-yl)pyridine-2-carbonitrile can be inferred from protocols used for analogous pyridine-thiomorpholine hybrids. Two primary routes are proposed based on literature precedents:

Nucleophilic Aromatic Substitution

A halogenated pyridine precursor, such as 3-bromopyridine-2-carbonitrile, undergoes reaction with thiomorpholine in the presence of a base (e.g., K₂CO₃) at elevated temperatures (80–100°C). This method mirrors the synthesis of 2,6-dimethyl-4-thiomorpholin-4-ylpyridine-3-carbonitrile hydrochloride, where thiomorpholine displaces a bromide ion .

Metal-Free Cyclization

Inspired by the synthesis of dihydrothiophene-carbonitriles , a Michael addition-cyclization sequence could be adapted. For example, cyanothioacetamide might react with α-haloketones to form intermediates that cyclize into the target structure under basic conditions.

Table 1: Comparative Synthetic Routes for Pyridine-Thiomorpholine Derivatives

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

In silico analyses of similar compounds predict moderate lipophilicity (logP ≈ 2.1–2.5) and high membrane permeability . The thiomorpholine moiety may improve metabolic stability compared to morpholine, as sulfur is less prone to oxidative degradation .

Toxicity Considerations

Nitrile-containing compounds can release cyanide via metabolic hydrolysis, but derivatives with bulky substituents (e.g., thiomorpholine) often exhibit reduced toxicity. For instance, 4c showed no cytotoxicity in Wi-38 fibroblasts at therapeutic doses .

Applications in Drug Discovery

3-(Thiomorpholin-4-yl)pyridine-2-carbonitrile’s scaffold is a promising candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume